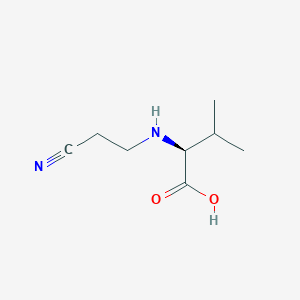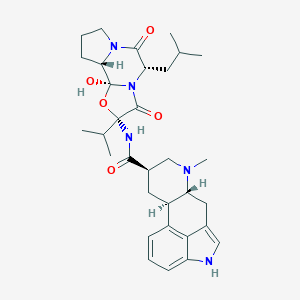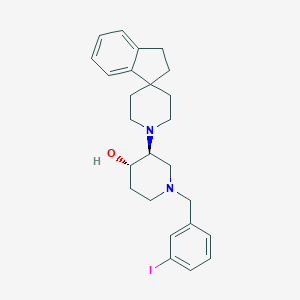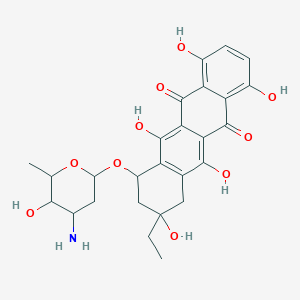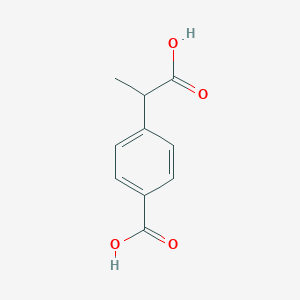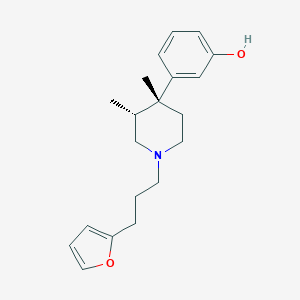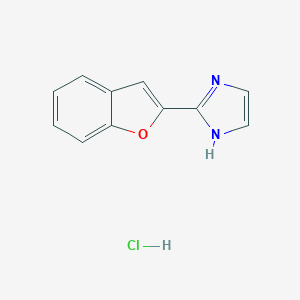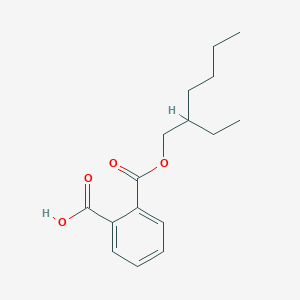
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 7-MEOTA and has been found to have a range of effects on biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of 7-MEOTA is not fully understood, but it is believed to involve interactions with neurotransmitter receptors in the brain. Specifically, 7-MEOTA has been found to bind to serotonin receptors and has been shown to have both agonist and antagonist effects on these receptors. It has also been found to have effects on the dopamine and norepinephrine systems.
Biochemical and Physiological Effects:
Studies have found that 7-MEOTA has a range of effects on biochemical and physiological processes. It has been found to have antioxidant properties and has been shown to protect against oxidative stress. Additionally, 7-MEOTA has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models. It has also been found to have effects on the cardiovascular system, including reducing blood pressure and improving endothelial function.
Advantages and Limitations for Lab Experiments
One advantage of using 7-MEOTA in lab experiments is its versatility. It has been found to have a range of effects on different systems and can be used in a variety of research areas. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation of using 7-MEOTA is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on 7-MEOTA. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. Additionally, further research could be done on its potential as a fluorescent probe for detecting the presence of metal ions in biological systems. Finally, more research could be done on its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Synthesis Methods
The synthesis of 7-MEOTA involves the reaction of 7-hydroxy-4-methylcoumarin with 3-(4-phenyl-1-piperazinyl)propyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with methoxyamine hydrochloride to yield 7-methoxy-8-(3-(4-phenyl-1-piperazinyl)propoxy)-2H-1-benzopyran-2-one. The dihydrochloride salt is then formed by treatment with hydrochloric acid.
Scientific Research Applications
7-MEOTA has been studied for its potential applications in a range of scientific research areas. One area of interest is its potential as a fluorescent probe for detecting the presence of metal ions in biological systems. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 7-MEOTA has been found to have a range of effects on neurotransmitter systems and has been studied for its potential as a treatment for neurological disorders such as depression and anxiety.
properties
CAS RN |
148711-82-4 |
|---|---|
Product Name |
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride |
Molecular Formula |
C23H27ClN2O4 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
7-methoxy-8-[3-(4-phenylpiperazin-1-yl)propoxy]chromen-2-one;hydrochloride |
InChI |
InChI=1S/C23H26N2O4.ClH/c1-27-20-10-8-18-9-11-21(26)29-22(18)23(20)28-17-5-12-24-13-15-25(16-14-24)19-6-3-2-4-7-19;/h2-4,6-11H,5,12-17H2,1H3;1H |
InChI Key |
FJOYOZZHQQKIRJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C4=CC=CC=C4.Cl |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C4=CC=CC=C4.Cl |
Other CAS RN |
148711-82-4 |
synonyms |
7-methoxy-8-[3-(4-phenylpiperazin-1-yl)propoxy]chromen-2-one hydrochlo ride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)
